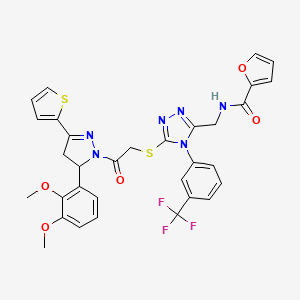![molecular formula C9H12O B2404922 Tricyclo[3.2.1.02,4]octane-6-carbaldehyde CAS No. 2375273-66-6](/img/structure/B2404922.png)
Tricyclo[3.2.1.02,4]octane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is a cyclic organic compound with the chemical formula C9H10O. . This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.02,4]octane-6-carbaldehyde typically involves the conversion of commercially available monoterpenes such as carvone. The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the tricyclo[3.2.1.02,4]octane system.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of intramolecular cycloadditions and selective fragmentation of functionalized tricyclo[3.2.1.02,4]octane derivatives are key features in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include tricyclo[3.2.1.02,4]octane-6-carboxylic acid (from oxidation) and tricyclo[3.2.1.02,4]octane-6-methanol (from reduction).
Scientific Research Applications
Tricyclo[3.2.1.02,4]octane-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a probe in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which tricyclo[3.2.1.02,4]octane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the aldehyde functional group.
Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]octane-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h4-9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCDFGCBUTNRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=O)C3C2C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
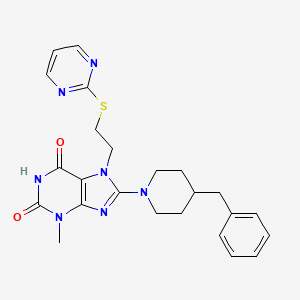
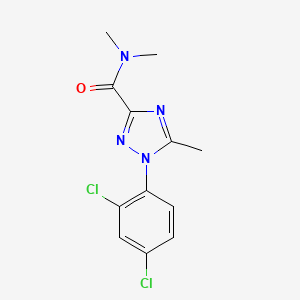
![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

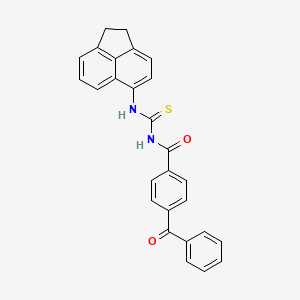
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
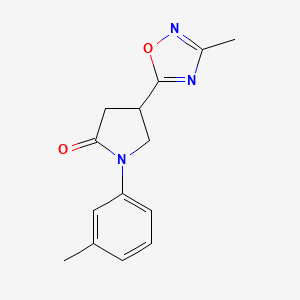

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)

![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404859.png)
